molecular formula C6H10N2OS B172319 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol CAS No. 161715-27-1

1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol

Cat. No. B172319
M. Wt: 158.22 g/mol
InChI Key: SBRPTNRHTKKATC-UHFFFAOYSA-N
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Patent
US05886172

Procedure details

To a solution of 109 mg of 3-hydroxyazetidine HCl [Compound (15)] in 5 ml of ethanol was added a mixture of 133 mg of 2-methylthiothiazoline [Compound (16)] and sodium methoxide (0.9 equivalent mole), and the reaction mixture was refluxed for 8 hours. After removal of the solvent under reduced pressure, the resulting residue was dissolved in chloroform and washed with saturated saline solution. After removal of the solvent under reduced pressure, the resulting residue was washed with diethylether to give 119 mg (81.5%) of 3-hydroxy-1-(thiazolin-2-yl)azetidine [Compound (17)] as crystals.
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH:3]1[CH2:6][NH:5][CH2:4]1.CS[C:9]1[S:10][CH2:11][CH2:12][N:13]=1.C[O-].[Na+]>C(O)C>[OH:2][CH:3]1[CH2:6][N:5]([C:9]2[S:10][CH2:11][CH2:12][N:13]=2)[CH2:4]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
109 mg
Type
reactant
Smiles
Cl.OC1CNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OC1CNC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
133 mg
Type
reactant
Smiles
CSC=1SCCN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1SCCN1
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with saturated saline solution
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure
WASH
Type
WASH
Details
the resulting residue was washed with diethylether

Outcomes

Product
Name
Type
product
Smiles
OC1CN(C1)C=1SCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 119 mg
YIELD: PERCENTYIELD 81.5%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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